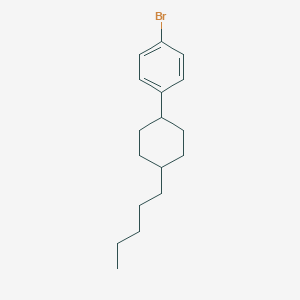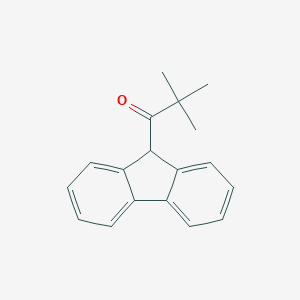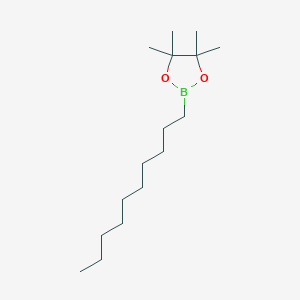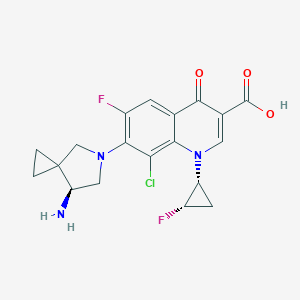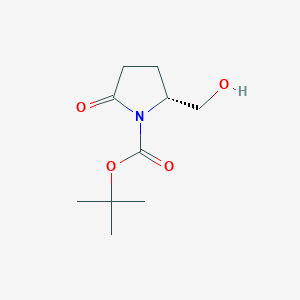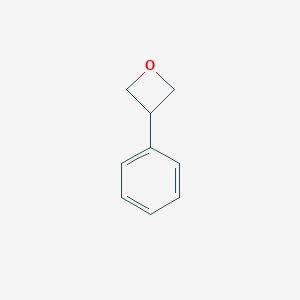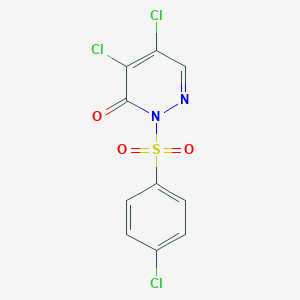
4,8-Dichloro-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichloro-2-phenylquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, pharmacology, and biochemistry. This compound possesses unique properties that make it an attractive candidate for developing new drugs and therapies.
科学的研究の応用
4,8-Dichloro-2-phenylquinoline has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been found to be effective against a wide range of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用機序
The mechanism of action of 4,8-Dichloro-2-phenylquinoline involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
生化学的および生理学的効果
The biochemical and physiological effects of 4,8-Dichloro-2-phenylquinoline are primarily related to its ability to inhibit enzymes and proteins that are involved in various cellular processes. This compound has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 4,8-Dichloro-2-phenylquinoline in lab experiments is its potent activity against a wide range of diseases and disorders. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of 4,8-Dichloro-2-phenylquinoline in scientific research. One potential direction is the development of new drugs and therapies based on this compound. Another direction is the exploration of its potential use in the treatment of neurological disorders. Additionally, further research is needed to understand the full range of its biochemical and physiological effects.
合成法
The synthesis of 4,8-Dichloro-2-phenylquinoline involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride, followed by the cyclization of the intermediate product with phosphorus oxychloride. The final product is obtained by treating the resulting compound with chloroform and hydrochloric acid.
特性
CAS番号 |
126530-46-9 |
|---|---|
製品名 |
4,8-Dichloro-2-phenylquinoline |
分子式 |
C15H9Cl2N |
分子量 |
274.1 g/mol |
IUPAC名 |
4,8-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H |
InChIキー |
LCALZLPOXOPUPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Cl |
同義語 |
4,8-Dichloro-2-phenylquinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)
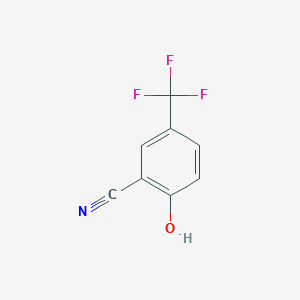
![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
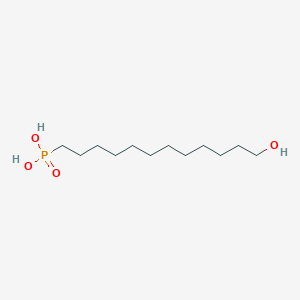
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)
